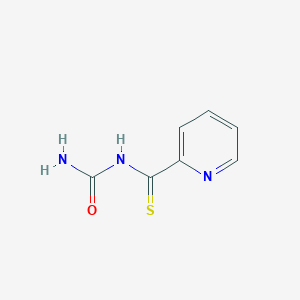

N-Carbamoylpyridine-2-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Carbamoylpyridin-2-carbothioamid ist eine heterocyclische Verbindung, die sowohl Stickstoff- als auch Schwefelatome in ihrer Struktur enthält. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Materialwissenschaft und der industriellen Chemie von großem Interesse. Das Vorhandensein sowohl der Carbamoyl- als auch der Carbothioamid-Funktionsgruppen verleiht diesem Molekül einzigartige chemische Eigenschaften, was es zu einem wertvollen Forschungsgegenstand macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Carbamoylpyridin-2-carbothioamid beinhaltet typischerweise die Reaktion von Pyridin-2-carbonsäure mit Thiocarbamoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von N-Carbamoylpyridin-2-carbothioamid durch einen kontinuierlichen Flussverfahren erreicht werden. Diese Methode beinhaltet die Verwendung von automatisierten Reaktoren, die eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen ermöglichen. Das kontinuierliche Flussverfahren erhöht die Effizienz und Skalierbarkeit der Produktion, was es für die großtechnische Herstellung geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Carbamoylpyridin-2-carbothioamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbothioamidgruppe in ein Thiol oder Thioether umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Carbamoyl- oder Carbothioamidgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und Thioether.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-Carbamoylpyridin-2-carbothioamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung zeigt antimikrobielle und antifungale Eigenschaften, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin: Forschungen haben gezeigt, dass Derivate dieser Verbindung potenzielle Antitumor- und entzündungshemmende Wirkungen haben.

Industrie: Es wird bei der Produktion von Spezialchemikalien und als Vorläufer für die Synthese von fortschrittlichen Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Carbamoylpyridin-2-carbothioamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet und so das Substrat daran hindert, das Enzym zu erreichen. Diese Hemmung kann zur Störung essentieller biochemischer Pfade führen, was zu antimikrobiellen oder Antitumorwirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem verwendeten Derivat der Verbindung ab.

Wirkmechanismus

The mechanism of action of N-Carbamoylpyridine-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyridin-2-carbothioamid: Fehlt die Carbamoylgruppe, was es in chemischen Reaktionen weniger vielseitig macht.

N-Carbamoylpyridin-2-carboxamid: Enthält eine Carboxamidgruppe anstelle einer Carbothioamidgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Thiosemicarbazid: Enthält eine ähnliche Thiocarbamoylgruppe, jedoch ohne den Pyridinring, was zu unterschiedlichen biologischen Aktivitäten führt.

Einzigartigkeit

N-Carbamoylpyridin-2-carbothioamid ist einzigartig durch das Vorhandensein sowohl der Carbamoyl- als auch der Carbothioamid-Funktionsgruppen in einem einzigen Molekül. Diese Dualität ermöglicht eine größere Bandbreite an chemischen Reaktionen und Anwendungen im Vergleich zu ähnlichen Verbindungen. Außerdem verstärkt der Pyridinring die Stabilität und Reaktivität der Verbindung, was sie zu einem wertvollen Werkzeug in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Eigenschaften

CAS-Nummer |

885053-30-5 |

|---|---|

Molekularformel |

C7H7N3OS |

Molekulargewicht |

181.22 g/mol |

IUPAC-Name |

pyridine-2-carbothioylurea |

InChI |

InChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |

InChI-Schlüssel |

GOFMUEXWCDNEEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C(=S)NC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)

propanedinitrile](/img/structure/B12603389.png)

![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)